(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol
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Overview
Description
2-Propenoic acid, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester, homopolymer is a complex chemical compound known for its versatile applications in various fields. This compound is a polymer formed from the esterification of 2-propenoic acid with oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester. It is commonly used in the production of adhesives, coatings, and various industrial materials due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester, homopolymer typically involves the esterification of 2-propenoic acid with oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired polymer .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The raw materials are fed into the reactor, where they undergo esterification, followed by polymerization to form the homopolymer. The final product is then subjected to various purification processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester, homopolymer undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-Propenoic acid, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester, homopolymer has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various copolymers and as a cross-linking agent in polymer chemistry.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Utilized in the formulation of dental materials, such as adhesives and sealants, due to its excellent bonding properties.
Industry: Applied in the production of coatings, adhesives, and sealants for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester, homopolymer involves its ability to form strong covalent bonds with other molecules. This property is primarily due to the presence of reactive ester groups, which can undergo polymerization and cross-linking reactions. The molecular targets and pathways involved include the formation of polymer networks through radical polymerization, leading to the creation of durable and stable materials.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: A similar compound used in the production of dental materials and adhesives.
2-Propenoic acid, 1,1′-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester, polymer with 4-ethenyl-1,3,2-dioxathiolane 2-oxide: Another related compound with applications in coatings and sealants.
Uniqueness
2-Propenoic acid, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester, homopolymer is unique due to its high reactivity and ability to form strong, durable polymer networks. This makes it particularly valuable in applications requiring high-performance materials, such as medical implants and industrial adhesives.
Properties
CAS No. |
57619-91-7 |
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Molecular Formula |
C14H18O7 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol |
InChI |
InChI=1S/C14H18O7/c15-13(16)3-7-19-5-1-11(13)9-21-10-12-2-6-20-8-4-14(12,17)18/h3-4,7-10,15-18H,1-2,5-6H2/b11-9-,12-10+ |
InChI Key |
OQSZULMLSOWAAV-DSOJMZEYSA-N |
Isomeric SMILES |
C\1COC=CC(/C1=C/O/C=C\2/CCOC=CC2(O)O)(O)O |
Canonical SMILES |
C1COC=CC(C1=COC=C2CCOC=CC2(O)O)(O)O |
Origin of Product |
United States |
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